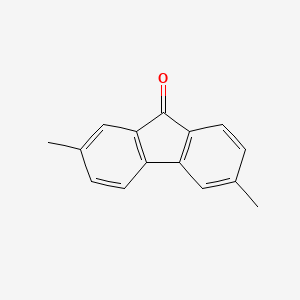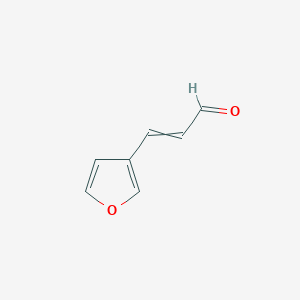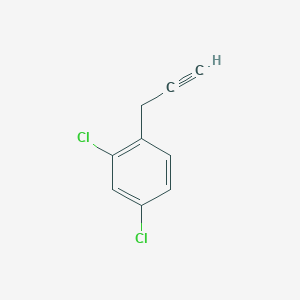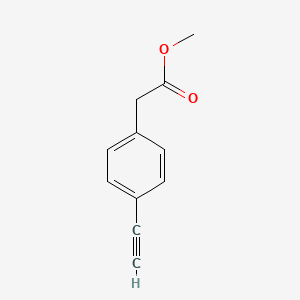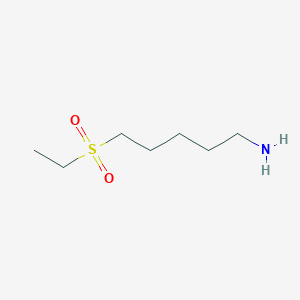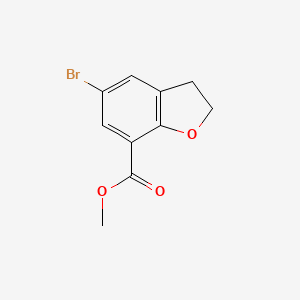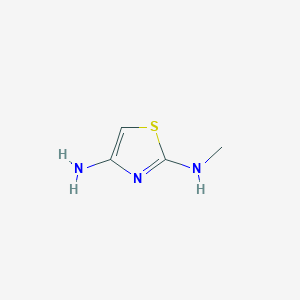
N2-Methylthiazole-2,4-diamine
概要
説明
N2-Methylthiazole-2,4-diamine, also known as 2-amino-N-methylthiazole, is a thiazole derivative. It’s a compound with a molecular formula of C4H7N3S .
Synthesis Analysis
N⁴-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Molecular Structure Analysis
The molecular structure of N2-Methylthiazole-2,4-diamine consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
N⁴-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Physical And Chemical Properties Analysis
The molecular weight of N2-Methylthiazole-2,4-diamine is 129.19 g/mol. More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Antimicrobial Activity
N2-Methylthiazole-2,4-diamine derivatives have been explored for their potential as antimicrobial agents. For instance, compounds with the thiazole ring have shown preliminary in vitro antibacterial activity against pathogens such as Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi . The structural variability at the 2,4-positions on the thiazole ring can significantly influence the antimicrobial efficacy of these molecules.
Antioxidant Properties
Researchers have synthesized series of N2-substituted thiazole-2,4-diamine derivatives and screened them for in vitro antioxidant activity. These studies often employ methods like hydrogen peroxide scavenging to evaluate the antioxidant potential of the compounds . The findings suggest that certain derivatives exhibit potent antioxidant activities, which could be beneficial in combating oxidative stress-related diseases.
Antitumor and Cytotoxic Effects
Thiazole derivatives, including those with N2-Methylthiazole-2,4-diamine, have been investigated for their antitumor and cytotoxic properties. These compounds can interact with various biological targets, inducing effects that may inhibit tumor growth or cause cytotoxicity in cancer cells . The design and structure-activity relationship of these molecules are critical for their therapeutic outcomes.
Anti-inflammatory Applications
The anti-inflammatory activity of thiazole derivatives is another area of interest. By modifying the substituents on the thiazole ring, researchers aim to develop compounds that can effectively reduce inflammation, which is a common pathway in many chronic diseases .
Antidiabetic Activity
Some thiazole derivatives have shown promise in the treatment of diabetes. By acting on different biological targets, these compounds can potentially modulate blood glucose levels and provide a new avenue for antidiabetic therapy .
Antiviral and Antiretroviral Effects
N2-Methylthiazole-2,4-diamine derivatives have been part of the search for new antiviral and antiretroviral drugs. Their ability to interfere with viral replication makes them candidates for treating diseases like HIV .
Neuroprotective Properties
The neuroprotective potential of thiazole derivatives is being explored, particularly in the context of neurodegenerative diseases. These compounds may play a role in the synthesis of neurotransmitters or protect neural tissue from damage .
Analgesic Effects
Lastly, the analgesic properties of thiazole derivatives are noteworthy. They may offer pain relief by interacting with specific biological pathways, providing an alternative to traditional painkillers .
作用機序
Target of Action
N2-Methylthiazole-2,4-diamine is a derivative of thiazole, a class of heterocyclic compounds . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects Thiazole derivatives are known to interact with various targets, depending on the substituents on the thiazole ring .
Mode of Action
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific targets and mode of action .
Result of Action
Thiazole derivatives are known to have various biological effects, depending on their specific targets and mode of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-N-methyl-1,3-thiazole-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-6-4-7-3(5)2-8-4/h2H,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHBYRXKAZUUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307608 | |
| Record name | N2-Methyl-2,4-thiazolediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Methylthiazole-2,4-diamine | |
CAS RN |
1451391-91-5 | |
| Record name | N2-Methyl-2,4-thiazolediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Methyl-2,4-thiazolediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




